molecular formula C10H12O B108997 4-phenylbut-3-en-2-ol CAS No. 17488-65-2

4-phenylbut-3-en-2-ol

Cat. No. B108997
M. Wt: 148.20 g/mol
InChI Key: ZIJWGEHOVHJHKB-FPLPWBNLSA-N
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Patent
US05159093

Procedure details

In a 200 ml stainless steel autoclave were charged 5 g (34.2 mmole) of benzalacetone and 0.213 g (0.171 mmole) of ##STR24## ((+)-BINAP)}BF4 synthesized in Example 4, and 3 ml of tetrahydrofuran and 2 ml of methanol were added thereto, followed by allowing the mixture to react at 30° C. under a hydrogen pressure of 50 kg/cm2 for 45 hours. The solvent was removed by distillation under reduced pressure (10 mmHg), and the reaction product was analyzed by GLC (PEG HT, 25 m, produced by Gasukuro Kogyo K. K.) to find the conversion to be 34.5%. The product was separated into the unreacted ketone and the hydrogenation product by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1 by volume) to obtain 1.73 g of 4-phenyl-3-buten-2-ol having a purity of 89%. {α}25 D : +18.1°(c=5, CS2).
[Compound]
Name
stainless steel
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
4-phenyl-3-buten-2-ol

Identifiers

REACTION_CXSMILES
[CH:1](=[CH:8][C:9](=[O:11])[CH3:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.F[B-](F)(F)F.O1CCCC1>CO>[C:2]1([CH:1]=[CH:8][CH:9]([OH:11])[CH3:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
stainless steel
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to react at 30° C. under a hydrogen pressure of 50 kg/cm2 for 45 hours
Duration
45 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure (10 mmHg)
CUSTOM
Type
CUSTOM
Details
the reaction product was analyzed by GLC (PEG HT, 25 m, produced by Gasukuro Kogyo K. K.)
CUSTOM
Type
CUSTOM
Details
The product was separated into the unreacted ketone

Outcomes

Product
Name
4-phenyl-3-buten-2-ol
Type
product
Smiles
C1(=CC=CC=C1)C=CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05159093

Procedure details

In a 200 ml stainless steel autoclave were charged 5 g (34.2 mmole) of benzalacetone and 0.213 g (0.171 mmole) of ##STR24## ((+)-BINAP)}BF4 synthesized in Example 4, and 3 ml of tetrahydrofuran and 2 ml of methanol were added thereto, followed by allowing the mixture to react at 30° C. under a hydrogen pressure of 50 kg/cm2 for 45 hours. The solvent was removed by distillation under reduced pressure (10 mmHg), and the reaction product was analyzed by GLC (PEG HT, 25 m, produced by Gasukuro Kogyo K. K.) to find the conversion to be 34.5%. The product was separated into the unreacted ketone and the hydrogenation product by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1 by volume) to obtain 1.73 g of 4-phenyl-3-buten-2-ol having a purity of 89%. {α}25 D : +18.1°(c=5, CS2).
[Compound]
Name
stainless steel
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
4-phenyl-3-buten-2-ol

Identifiers

REACTION_CXSMILES
[CH:1](=[CH:8][C:9](=[O:11])[CH3:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.F[B-](F)(F)F.O1CCCC1>CO>[C:2]1([CH:1]=[CH:8][CH:9]([OH:11])[CH3:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
stainless steel
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to react at 30° C. under a hydrogen pressure of 50 kg/cm2 for 45 hours
Duration
45 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure (10 mmHg)
CUSTOM
Type
CUSTOM
Details
the reaction product was analyzed by GLC (PEG HT, 25 m, produced by Gasukuro Kogyo K. K.)
CUSTOM
Type
CUSTOM
Details
The product was separated into the unreacted ketone

Outcomes

Product
Name
4-phenyl-3-buten-2-ol
Type
product
Smiles
C1(=CC=CC=C1)C=CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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